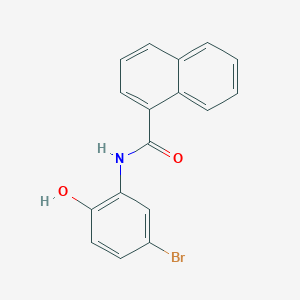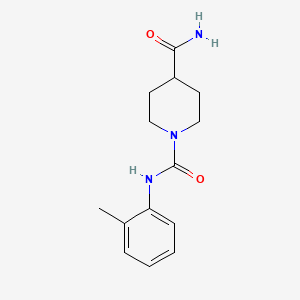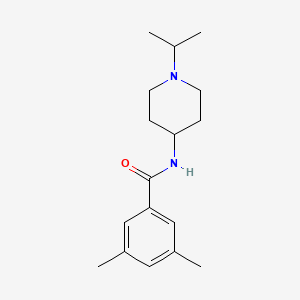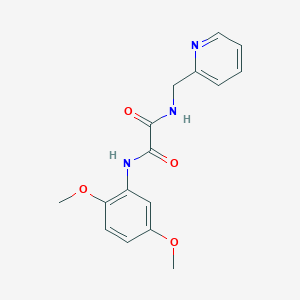
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide, also known as Br-NPN, is a fluorescent probe that has been widely used in scientific research for the detection of metal ions, protein-ligand interactions, and enzyme activities. This compound has unique properties that make it an ideal tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide involves the binding of the compound to specific target molecules. This binding results in a change in the fluorescence properties of the compound, which can be detected using various spectroscopic techniques. The binding of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide to metal ions or proteins results in a change in the fluorescence intensity or wavelength, which can be used to determine the concentration or activity of the target molecule.
Biochemical and Physiological Effects:
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with normal cellular processes. However, the use of high concentrations of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide can result in non-specific binding and interference with normal cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-hydroxyphenyl)-1-naphthamide in lab experiments include its high sensitivity and selectivity, its ability to detect low concentrations of target molecules, and its ease of use. However, the limitations of using N-(5-bromo-2-hydroxyphenyl)-1-naphthamide include its potential for non-specific binding and interference with normal cellular processes at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide in scientific research. One direction is the development of new fluorescent probes based on the structure of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide that have improved properties such as higher sensitivity and selectivity. Another direction is the use of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide in the development of new diagnostic tools for the detection of metal ions or proteins in biological samples. Additionally, the use of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide in the study of cellular signaling pathways and disease mechanisms is an area of future research.
Synthesemethoden
The synthesis of N-(5-bromo-2-hydroxyphenyl)-1-naphthamide involves the reaction of 5-bromo-2-hydroxybenzoic acid with 1-naphthylamine under specific conditions. This reaction results in the formation of a yellow crystalline compound that is highly fluorescent and has a high quantum yield.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-hydroxyphenyl)-1-naphthamide has been widely used as a fluorescent probe in various scientific research applications. It has been used to study the binding of metal ions to proteins, the interaction between proteins and ligands, and the activity of enzymes. This compound has also been used to study the role of calcium ions in biological processes such as muscle contraction and neurotransmitter release.
Eigenschaften
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c18-12-8-9-16(20)15(10-12)19-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVYKBGYXDRPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromo-2-hydroxyphenyl)naphthalene-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(5-{[4-(4-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4967443.png)


![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}-3-pyrrolidinol](/img/structure/B4967466.png)


![4-hydroxy-N-phenyl-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4967494.png)

![1-ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4967505.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4967514.png)
![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-3-oxopropyl}acetamide](/img/structure/B4967531.png)
![ethyl 4-(2-phenoxyethyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4967532.png)
